(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Synergistic Pharmacophore Integration
The benzothiazole-piperazine moiety is a well-established scaffold in anticancer and neuropharmacological research. Benzothiazoles, such as the 6-methoxy derivative in this compound, exhibit pronounced antiproliferative activity by intercalating DNA or inhibiting tyrosine kinases. Piperazine, a flexible heterocyclic linker, enhances solubility and bioavailability while enabling conformational adaptability for target binding. In the context of hybrid design, this moiety is often paired with sulfonamide groups to exploit their enzyme-inhibitory properties. For instance, sulfonamides are known to block carbonic anhydrase, cyclooxygenase-2 (COX-2), and cysteine proteases, making them versatile tools for modulating pathological pathways.
The pyrrolidine sulfonamide segment in this compound introduces a sterically constrained sulfonyl group, which optimizes interactions with hydrophobic pockets in target proteins. The 5-chlorothiophene substituent further augments lipophilicity and electron-withdrawing effects, potentially enhancing binding affinity. This combination aligns with scaffold-hopping strategies, where structural modifications retain critical pharmacophoric features while improving physicochemical properties.
Structural-Activity Relationship (SAR) Considerations
Key SAR insights from analogous compounds inform this molecule’s design:
- Benzothiazole substitutions : Methoxy groups at the 6-position (as in this compound) enhance metabolic stability and DNA-binding affinity compared to unsubstituted benzothiazoles.
- Piperazine linkers : N-alkylation of piperazine, as seen here with the methanone bridge, reduces off-target interactions while maintaining rotational freedom for optimal target engagement.
- Sulfonamide variations : Chlorothiophene sulfonamides exhibit superior enzyme inhibition compared to simpler aryl sulfonamides, likely due to increased electron deficiency and hydrophobic surface area.
Comparative studies of hybrid molecules demonstrate that integrating benzothiazole-piperazine and sulfonamide scaffolds amplifies multitarget effects. For example, benzothiazole-sulfonamide hybrids have shown dual activity as carbonic anhydrase inhibitors and anticancer agents, while piperazine-linked sulfonamides enhance blood-brain barrier penetration in neurotherapeutic candidates.
Properties
IUPAC Name |
[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4S3/c1-30-14-4-5-15-17(13-14)31-21(23-15)25-11-9-24(10-12-25)20(27)16-3-2-8-26(16)33(28,29)19-7-6-18(22)32-19/h4-7,13,16H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORPNJRJMHOUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, with CAS number 1101187-33-0, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 527.1 g/mol. The structure includes a pyrrolidine ring, a piperazine moiety, and a sulfonyl group attached to a chlorothiophene, which may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazolidinones and pyrazolines have shown promising results against various cancer cell lines, including leukemia . Although specific data on the anticancer efficacy of the target compound is limited, its structural analogs suggest potential activity.
Antimicrobial Properties
Research into compounds containing sulfonyl and thiophene groups has demonstrated varying degrees of antimicrobial activity. For example, compounds synthesized with similar backbones showed moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis . The presence of the chlorothiophene moiety may enhance these effects through interactions with bacterial cell membranes.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. Studies on related sulfonamide derivatives have shown strong inhibitory activity against urease and acetylcholinesterase enzymes, with IC50 values indicating effective inhibition . This suggests that the compound could be explored for therapeutic applications in conditions like Alzheimer's disease or infections requiring urease inhibition.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Similar compounds have been shown to interact with various receptors, potentially modulating signaling pathways involved in cancer progression and microbial resistance.
- Enzyme Interaction : The sulfonamide group is known for its ability to inhibit enzyme activity by mimicking substrate structures, leading to disrupted metabolic processes in pathogens or cancer cells.
- Cell Membrane Disruption : The thiophene ring may facilitate interactions with lipid membranes, enhancing permeability and leading to cellular uptake of the drug.
Case Studies
While direct case studies on this specific compound are scarce, related research provides insights:
- Anticancer Screening : A study evaluating thiazolidinone derivatives found that certain compounds exhibited GI50 values as low as 2.12 μM against leukemia cell lines . This highlights the potential for similar compounds to exhibit significant anticancer properties.
- Antimicrobial Testing : Compounds with thiophene and sulfonamide groups were tested against multiple bacterial strains, showing strong activity against E. coli and S. aureus, suggesting that modifications in structure can lead to enhanced antimicrobial efficacy .
Comparison with Similar Compounds
Electronic and Solubility Properties
- Compound 21 () : The trifluoromethyl group increases lipophilicity, favoring blood-brain barrier penetration, which is common in CNS-targeting agents .
- Compound 11a-j () : The trifluoromethyl and chloro substituents on the phenyl ring contribute to strong electron-withdrawing effects, possibly enhancing antimicrobial activity .
Hypothesized Bioactivity
Table 2: Bioactivity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
